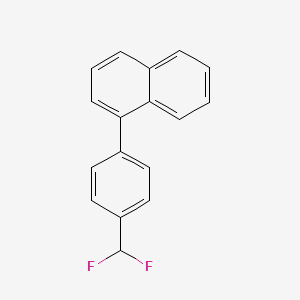

1-(4-(Difluoromethyl)phenyl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H12F2 |

|---|---|

Molecular Weight |

254.27 g/mol |

IUPAC Name |

1-[4-(difluoromethyl)phenyl]naphthalene |

InChI |

InChI=1S/C17H12F2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H |

InChI Key |

HUEDVIYCRBEYFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(F)F |

Origin of Product |

United States |

Position Within Biaryl Chemical Space and Aromatic Systems

1-(4-(Difluoromethyl)phenyl)naphthalene is classified as a biaryl, a class of compounds characterized by two aromatic rings linked by a single carbon-carbon bond. numberanalytics.com Biaryl scaffolds are considered "privileged templates" in the design and discovery of therapeutics due to their ability to bind with high affinity and specificity to a wide range of protein targets. nih.gov These structures are integral to numerous pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antihypertensives. nih.gov

The specific architecture of this compound, featuring a naphthalene (B1677914) system fused to a substituted phenyl ring, contributes to its unique spatial and electronic properties. nih.gov The naphthalene component, a polycyclic aromatic hydrocarbon, provides a larger, more rigid scaffold compared to a simple benzene (B151609) ring. wikipedia.org This defined three-dimensional structure is crucial for precise interactions with biological targets. The synthesis of such biaryl compounds is a significant focus in organic chemistry, with methods like the Suzuki-Miyaura coupling being widely employed to create these complex molecules. numberanalytics.comfiveable.me The ability to construct diverse biaryl structures allows for the expansion of chemical space, providing new avenues for drug discovery and development. nih.gov

Academic Importance of Naphthalene Based Scaffolds in Organic Synthesis

The naphthalene (B1677914) scaffold is a fundamental building block in medicinal chemistry, valued for its versatility and presence in a multitude of biologically active compounds. researchgate.netekb.eg Naphthalene consists of two fused benzene (B151609) rings and is the simplest polycyclic aromatic hydrocarbon. wikipedia.org This structural motif is found in numerous FDA-approved drugs with a wide array of therapeutic applications. ekb.egekb.egnih.gov

Examples of therapeutic areas for naphthalene-based drugs include:

Antimicrobial ijpsjournal.com

Antiviral ekb.eg

Anticancer ekb.eg

Anti-inflammatory ekb.eg

Antihypertensive nih.gov

Antidepressant nih.gov

The broad spectrum of biological activities associated with naphthalene derivatives underscores their importance in drug discovery. nih.gov Molecules containing this scaffold have been developed to treat a variety of pathophysiological conditions, making it a valuable platform for the design of new therapeutic agents. researchgate.netnih.gov

Mechanistic Elucidation of Reactions Involving 1 4 Difluoromethyl Phenyl Naphthalene Precursors

Detailed Reaction Pathways in Difluoromethylation Processes

Difluoromethylation, the process of introducing a -CF2H group, has become a vital transformation in medicinal and materials chemistry. cas.cnrsc.org The difluoromethyl group can serve as a lipophilic hydrogen bond donor, distinguishing it from the more common hydroxyl and amine groups. cas.cn Mechanistic pathways to achieve this transformation are diverse, broadly categorized into radical processes and transition-metal-mediated cross-coupling reactions.

Radical difluoromethylation has emerged as a powerful strategy due to its mild reaction conditions and high functional group tolerance. researchgate.netrsc.org These reactions rely on the generation of the key difluoromethyl radical (•CF2H), which then engages with an aromatic substrate.

The generation of the •CF2H radical can be initiated from various precursors through several activation methods. rsc.org A common approach involves the single-electron reduction of trifluoromethylarenes, which generates a radical anion that subsequently eliminates a fluoride (B91410) anion to yield an aryldifluoromethyl radical. ccspublishing.org.cn Photoredox catalysis is frequently employed, where a photocatalyst, upon excitation by visible light, facilitates a single electron transfer (SET) to generate the radical. ccspublishing.org.cnmdpi.com For example, reagents like sodium difluoromethanesulfinate (NaSO2CF2H) can be oxidized via SET to release SO2 and the •CF2H radical. mdpi.com Similarly, bromodifluoromethane (B75531) (BrCF2H) can undergo bromine atom abstraction to form the difluoromethyl radical. mdpi.com

Once generated, the nucleophilic •CF2H radical adds to an electron-deficient (hetero)arene or another suitable precursor in the propagation step. rsc.orgmdpi.com Radical trapping experiments using agents like TEMPO or 1,1-diphenylethylene have been used to confirm the presence of these radical intermediates in the reaction pathway. mdpi.comresearchgate.net The regioselectivity of this addition is often governed by the stability of the resulting radical intermediate. mdpi.com

| Radical Precursor | Activation Method | Proposed Intermediate Step | Reference |

|---|---|---|---|

| Trifluoromethylarenes (ArCF3) | Single-Electron Reduction (e.g., Photoredox) | [ArCF3]•⁻ → ArCF2• + F⁻ | ccspublishing.org.cn |

| NaSO2CF2H (Langlois' reagent) | Single-Electron Oxidation (e.g., Photoredox) | NaSO2CF2H → [NaSO2CF2H]•⁺ → •CF2H + SO2 + Na⁺ | mdpi.com |

| BrCF2H | Atom Abstraction / Photoredox | BrCF2H + Initiator• → •CF2H + Initiator-Br | mdpi.com |

| TMSCF2H | Silver-mediated C-H difluoromethylation | Involves a radical pathway via a •CF2H source | rsc.org |

Transition-metal catalysis provides a powerful alternative for the direct introduction of the difluoromethyl group onto aryl precursors. nih.govcas.cn Palladium, nickel, and copper are the most commonly employed metals for these cross-coupling reactions. rsc.orgnih.gov The general catalytic cycle involves the oxidative addition of an aryl halide or pseudohalide to a low-valent metal center, followed by transmetallation with a difluoromethylating agent, and concluding with reductive elimination to form the desired product and regenerate the active catalyst. rsc.org

Oxidative Addition is the initial step in many cross-coupling catalytic cycles. wikipedia.org In this process, a low-valent metal complex, typically Pd(0) or Ni(0), inserts into the carbon-halogen bond of an aryl halide (Ar-X). This reaction increases the formal oxidation state and the coordination number of the metal center, for example, from Pd(0) to a Pd(II) species (Ar-Pd(II)-X). wikipedia.orglibretexts.org The rate of oxidative addition is influenced by the nature of the halide, generally following the trend I > Br > Cl. wikipedia.org

Reductive Elimination is the final, product-forming step of the catalytic cycle. libretexts.org In this intramolecular process, the two organic groups attached to the metal center (the aryl group and the difluoromethyl group) are coupled to form a new C-C bond (Ar-CF2H). youtube.com This step reduces the oxidation state of the metal, regenerating the catalytically active low-valent species (e.g., Pd(II) → Pd(0)). youtube.comjk-sci.com For reductive elimination to occur, the groups to be coupled must typically be in a cis orientation to each other on the metal's coordination sphere. libretexts.org The formation of C-F bonds and related fluoroalkyl bonds through reductive elimination is known to be a kinetically challenging step compared to C-C or C-H bond formation. nih.gov

| Step | Description | Change in Pd Oxidation State | Reference |

|---|---|---|---|

| Oxidative Addition | Pd(0) catalyst reacts with aryl halide (Ar-X) to form an arylpalladium(II) complex. | 0 → +2 | wikipedia.org |

| Transmetallation | The CF2H group is transferred from a reagent (e.g., Zn(CF2H)2) to the Pd(II) center, displacing the halide. | No Change | cas.cnrsc.org |

| Reductive Elimination | The aryl and CF2H groups on the Pd(II) center couple and are eliminated as the final product (Ar-CF2H). | +2 → 0 | libretexts.org |

Transmetallation is the step in which the difluoromethyl group is transferred from a main group organometallic reagent to the transition metal center (e.g., palladium). rsc.org A variety of difluoromethylating agents are used, including those based on zinc, silicon, silver, and copper. rsc.orgcas.cn

Ligands and additives play a critical role in modulating the reactivity and selectivity of transition-metal-catalyzed difluoromethylation. Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), bind to the metal center and influence its electronic and steric properties. libretexts.orgacs.org

The choice of ligand can affect the rates of both oxidative addition and reductive elimination. acs.org For example, bulky, electron-rich phosphine (B1218219) ligands can promote the reductive elimination step, which is often rate-limiting. wikipedia.org In a notable example of ligand-controlled selectivity, the use of a phosphine ligand with a nickel catalyst and difluoromethyl 2-pyridyl sulfone resulted in 2-pyridination, while switching to a tridentate terpyridine ligand changed the reaction's course to achieve difluoromethylation by favoring C(sp³)–S bond cleavage over C(sp²)–S cleavage. sciengine.com

Additives, such as bases (e.g., CsF, tBuOK) and salts, are also essential. Bases can be required to activate the difluoromethylating agent, such as deprotonating TMSCF2H to form a more reactive nucleophilic species. rsc.org In the copper-mediated difluoromethylation of aryl iodides, the use of tBuOK as a base and phenanthroline as a ligand allowed the reaction to proceed at ambient temperature. rsc.org

Catalytic Cycles in Transition-Metal-Mediated Fluorination.

Mechanistic Studies of Aryl-Naphthalene Bond Formation

The formation of the C-C bond between the (difluoromethyl)phenyl ring and the naphthalene (B1677914) ring is typically achieved via palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura or Negishi coupling. organic-chemistry.orgresearchgate.net

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. researchgate.net The catalytic cycle is analogous to the one described for difluoromethylation:

Oxidative Addition : A Pd(0) catalyst reacts with either the aryl halide (e.g., 1-bromonaphthalene) or the phenyl halide precursor. rsc.org

Transmetallation : The organic group from the organoboron species is transferred to the palladium(II) center. This step is often facilitated by a base, which activates the organoboron compound to form a more nucleophilic boronate complex. researchgate.netacs.org The nature of the base and its role in the transmetalation step is a complex and extensively studied aspect of the mechanism. researchgate.net

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the 1-arylnaphthalene product and regenerating the Pd(0) catalyst. acs.org

The Negishi coupling utilizes an organozinc reagent instead of an organoboron compound. wikipedia.orgnumberanalytics.com The mechanism follows the same fundamental sequence of oxidative addition, transmetalation, and reductive elimination. rsc.orgnumberanalytics.com Organozinc reagents are generally more reactive (more nucleophilic) than organoboron reagents, which can lead to faster transmetalation steps and milder reaction conditions, but also potentially lower functional group tolerance. wikipedia.orgrsc.org

| Mechanistic Step | Suzuki-Miyaura Coupling | Negishi Coupling | Reference |

|---|---|---|---|

| Organometallic Reagent | Arylboronic acid or ester (Ar-B(OR)2) | Arylzinc halide (Ar-ZnX) | wikipedia.orgresearchgate.net |

| Activation | Requires a base (e.g., K2CO3, Cs2CO3) to form a reactive boronate complex [Ar-B(OR)2(OH)]⁻. | Generally does not require a base for activation as organozinc reagents are highly nucleophilic. | rsc.orgresearchgate.net |

| Key Intermediates | Pd(0) → Ar-Pd(II)-X → Ar-Pd(II)-Ar' | Pd(0) → Ar-Pd(II)-X → Ar-Pd(II)-Ar' | rsc.org |

| Byproducts | Boric acid derivatives | Zinc salts (ZnX2) | numberanalytics.com |

Electrophilic and Nucleophilic Aromatic Substitution Variants.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic rings. In the context of synthesizing precursors to 1-(4-(difluoromethyl)phenyl)naphthalene, one could envision an electrophilic attack of a suitable difluoromethylphenyl-containing electrophile on the electron-rich naphthalene ring. Naphthalene is more reactive than benzene (B151609) towards electrophilic substitution and generally favors substitution at the α-position (C1) due to the formation of a more stable carbocation intermediate (a Wheland intermediate) where the aromaticity of the second ring is preserved in more resonance structures. youtube.comstackexchange.com

The reaction would proceed via a two-step mechanism:

Formation of the σ-complex: The π-electrons of the naphthalene ring attack the electrophile (E+), which could be a cation derived from a 4-(difluoromethyl)phenyl halide or a related species activated by a Lewis acid. This leads to the formation of a resonance-stabilized carbocation intermediate. Attack at the α-position allows for the positive charge to be delocalized over the ring system while maintaining a complete benzene ring in some resonance contributors, which is energetically favorable. stackexchange.com

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the naphthalene ring and yielding the substituted product.

However, generating a potent electrophile from a difluoromethyl-substituted benzene ring for a Friedel-Crafts type reaction can be challenging and may require harsh conditions that could lead to side reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers an alternative approach, particularly if one of the aromatic precursors is activated towards nucleophilic attack. For the synthesis of this compound, this could involve the reaction of a nucleophilic naphthalene species (e.g., a naphthyl organometallic reagent) with an electrophilic 4-(difluoromethyl)phenyl halide, or vice versa.

The SNAr mechanism is typically favored when the aromatic ring is substituted with strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). The difluoromethyl group (-CHF2) is electron-withdrawing, which would activate the phenyl ring towards nucleophilic attack.

A plausible SNAr pathway would involve:

Nucleophilic Attack: A nucleophile, such as a 1-naphthyl anion equivalent, attacks the carbon atom of the 4-(difluoromethyl)phenyl halide that bears the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group (e.g., a halide) is expelled, and the aromaticity of the phenyl ring is restored, yielding the final biaryl product.

It is important to note that SNAr reactions on unactivated aryl halides are generally difficult and often require forcing conditions or the use of strong bases to proceed via an elimination-addition (benzyne) mechanism.

Pericyclic Reaction Mechanisms (e.g., Diels-Alder).

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings and can be employed to construct the naphthalene skeleton. wikipedia.org In a hypothetical synthesis of this compound, a Diels-Alder reaction could be envisioned between a suitable diene and a dienophile, followed by an aromatization step.

For instance, a reaction between a diene and an alkyne bearing a 4-(difluoromethyl)phenyl group could potentially lead to a substituted dihydronaphthalene, which could then be oxidized to the corresponding naphthalene derivative. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile.

A representative, though synthetically complex, sequence could be:

[4+2] Cycloaddition: A substituted diene reacts with a dienophile, such as an acetylene derivative bearing the 4-(difluoromethyl)phenyl group, to form a cyclohexadiene ring.

Aromatization: The resulting cyclohexadiene is then aromatized, often through an oxidation reaction, to yield the substituted naphthalene core.

While a powerful method for ring formation, constructing the specific substitution pattern of this compound via a Diels-Alder approach would likely require a multi-step synthesis of the necessary diene and dienophile precursors.

Isolation and Trapping of Key Reaction Intermediates.

Direct experimental evidence for the isolation and trapping of intermediates in the synthesis of this compound is not available. However, extensive research on the Suzuki-Miyaura cross-coupling reaction, the most probable synthetic route, provides significant insights into the nature of the intermediates involved.

In the palladium-catalyzed Suzuki-Miyaura coupling, the key intermediates are organopalladium species. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The intermediates at each of these stages are typically short-lived and present in low concentrations, making their isolation challenging. However, in some cases, particularly with carefully designed ligands and under specific conditions, it has been possible to isolate and characterize these intermediates, providing a deeper understanding of the reaction mechanism.

For instance, oxidative addition of an aryl halide to a Pd(0) complex forms a square planar Pd(II) intermediate. These have been isolated and characterized by techniques such as X-ray crystallography and NMR spectroscopy. Similarly, transmetalation intermediates, where the organic group from the boron reagent is transferred to the palladium center, have been studied. Low-temperature rapid injection NMR spectroscopy has been a valuable tool in identifying pre-transmetalation intermediates with Pd-O-B linkages.

In the context of a Suzuki-Miyaura synthesis of this compound, one could hypothesize the formation of the following key intermediates:

Oxidative Addition Adduct: (1-Naphthyl)Pd(II)(L)2X or (4-(Difluoromethyl)phenyl)Pd(II)(L)2X (where L is a ligand and X is a halide).

Transmetalation Intermediate: A complex where both the naphthyl and the difluoromethylphenyl groups are coordinated to the Pd(II) center.

Trapping experiments, where a reactive species is added to the reaction mixture to intercept and form a stable adduct with a transient intermediate, could also be employed. For example, the use of radical scavengers could help determine if radical pathways are involved, although the Suzuki-Miyaura coupling is generally considered to proceed through an ionic mechanism.

Kinetic Analysis and Rate-Determining Steps.

As with intermediate trapping, specific kinetic data for the synthesis of this compound is not documented. However, kinetic studies of Suzuki-Miyaura reactions provide a general framework for understanding the factors that control the reaction rate.

The rate-determining step in the Suzuki-Miyaura catalytic cycle can vary depending on the specific substrates, catalyst, ligands, and reaction conditions. Generally, for electron-rich aryl halides, the oxidative addition to the Pd(0) complex is considered the rate-determining step. mdpi.com For electron-deficient aryl halides or when using bulky ligands, other steps such as transmetalation or reductive elimination can become rate-limiting.

A kinetic study of a hypothetical Suzuki-Miyaura synthesis of this compound would likely involve monitoring the disappearance of reactants and the appearance of the product over time under various conditions. This can be done using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

| Parameter Varied | Expected Effect on Reaction Rate (assuming oxidative addition is rate-determining) |

| Concentration of Aryl Halide | First-order dependence |

| Concentration of Boronic Acid | Zero-order dependence |

| Concentration of Palladium Catalyst | First-order dependence |

| Concentration of Base | Complex, can be zero-order or have a more intricate role |

By analyzing the reaction orders with respect to each component, a rate law can be determined, which provides valuable information about the mechanism and the composition of the transition state of the rate-determining step. For example, a first-order dependence on the aryl halide concentration and a zero-order dependence on the boronic acid concentration would support the hypothesis that oxidative addition is the rate-determining step. mdpi.com

Furthermore, the electronic nature of the substituents can significantly influence the reaction rate. The electron-withdrawing difluoromethyl group on the phenyl boronic acid could potentially affect the rate of transmetalation. Computational studies using Density Functional Theory (DFT) have become a powerful tool to complement experimental kinetic data, allowing for the calculation of activation energies for each step of the catalytic cycle and providing a more detailed picture of the reaction mechanism. nih.gov

Computational and Theoretical Investigations into the Structure and Reactivity of 1 4 Difluoromethyl Phenyl Naphthalene

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. These calculations can map out the distribution of electrons, identify the energies of molecular orbitals, and visualize the electrostatic potential, all of which are fundamental to understanding molecular properties and reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the chemical reactivity of a molecule. The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilicity, while the LUMO is the orbital that typically accepts electrons, indicating its electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electronic excitability. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily excitable.

For the parent naphthalene (B1677914) system, DFT calculations have established a HOMO-LUMO gap of approximately 4.75 eV. samipubco.com The introduction of a 4-(difluoromethyl)phenyl substituent at the 1-position of the naphthalene core is expected to modulate these energy levels. The difluoromethyl (CHF₂) group is generally considered to be weakly electron-withdrawing. This property would lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels of the phenylnaphthalene system. The precise magnitude of this shift and the resulting effect on the HOMO-LUMO gap would require specific DFT calculations for the entire molecule. However, it is anticipated that the π-system of the naphthalene ring will largely constitute the HOMO, while the LUMO will be distributed across both the naphthalene and phenyl rings. The energy gap is a key parameter in determining the molecule's electronic absorption properties and its potential use in optoelectronic materials.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Naphthalene (Reference) | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ samipubco.com |

| 1-(4-(Difluoromethyl)phenyl)naphthalene | Estimated < -6.13 | Estimated < -1.38 | Estimated ~4.5-4.7 | Theoretical Projection |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, illustrating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.com These maps are generated by calculating the electrostatic potential on the molecule's electron density surface. Regions of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, indicating a deficiency of electrons. Green and yellow represent intermediate potentials. youtube.comwalisongo.ac.id

For this compound, the ESP map is expected to show several key features:

The π-systems of the naphthalene and phenyl rings will be electron-rich, appearing as red or yellow regions. These areas are the most likely sites for electrophilic attack.

The hydrogen atoms attached to the aromatic rings will be electron-poor, appearing as blue regions.

The ESP map is invaluable for predicting intermolecular interactions, such as hydrogen bonding or π-stacking, and for identifying the most probable sites for chemical reactions. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

The single bond connecting the phenyl and naphthalene rings allows for rotation, but this rotation is not entirely free. Steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen atom at the 8-position of the naphthalene ring creates a significant energy barrier. The magnitude of this rotational barrier determines the rate of interconversion between different rotational isomers (atropisomers) at a given temperature.

Computational methods can be used to calculate the potential energy surface for this rotation, identifying the lowest energy (ground state) conformations and the highest energy (transition state) conformations. The energy difference between these states is the rotational barrier. For related biaryl systems, these barriers can range from a few kcal/mol to over 15 kcal/mol, depending on the size and nature of the substituents. nih.govresearchgate.net For this compound, the para-substituent is not expected to exert a major steric influence on the rotational barrier. However, its electronic effects could subtly alter the bond length and electron density, thereby slightly modifying the barrier height compared to unsubstituted 1-phenylnaphthalene (B165152). The ground state conformation is predicted to be one where the two aromatic rings are twisted relative to each other, with a dihedral angle that minimizes steric repulsion.

| Compound System | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| Biphenyl (ortho-methyl substituted) | 7-10 | researchgate.net |

| Diphenyl Dihydrodibenzo[b,j] nih.govresearchgate.netphenanthroline | 13.94 | nih.gov |

| Phenyl-naphthyl Dihydrodibenzo[b,j] nih.govresearchgate.netphenanthroline | 14.34 | nih.gov |

| This compound | Estimated 8-12 | Theoretical Projection |

Theoretical Prediction of Reactivity and Selectivity

The computational data gathered from electronic structure and conformational analyses can be integrated to predict the chemical reactivity and selectivity of this compound.

Electrophilic Aromatic Substitution: The ESP map and HOMO distribution indicate that the naphthalene ring is the more electron-rich moiety and thus more susceptible to electrophilic attack than the difluoromethyl-substituted phenyl ring. Within the naphthalene ring, substitution is generally favored at the 1-position (alpha-position) due to the greater stability of the resulting carbocation intermediate (arenium ion). libretexts.org Therefore, electrophilic reactions like nitration or halogenation are predicted to occur preferentially on the naphthalene ring, likely at one of its unsubstituted alpha positions (positions 4, 5, or 8). The phenyl group, being deactivated by the electron-withdrawing CHF₂ group, would undergo electrophilic substitution much more slowly, with the substituent directing incoming electrophiles to the meta-positions (positions 3 and 5 of the phenyl ring).

Nucleophilic Reactivity: The difluoromethyl group itself introduces potential for novel reactivity. The acidic nature of the C-H bond in the CHF₂ group, enhanced by the adjacent fluorine atoms, means it can be deprotonated under strong basic conditions to form a nucleophilic difluorinated carbanion. cornell.edu This allows for the molecule to be further functionalized at this position, reacting with a variety of electrophiles.

Radical Reactions: The stability of potential radical intermediates can also be assessed computationally. The prediction of bond dissociation energies (BDEs) can highlight the weakest bonds in the molecule and suggest pathways for radical-mediated reactions.

Application of DFT for Reaction Mechanism Elucidation.

No published research was identified that applies Density Functional Theory (DFT) to elucidate the reaction mechanisms of this compound.

Chemoselectivity and Regioselectivity Predictions (e.g., Parr Function Analysis).

There are no available studies that conduct Parr function analysis or other computational methods to predict the chemoselectivity and regioselectivity of this compound.

Distortion/Interaction Energy Analysis.

No literature was found that performs a distortion/interaction energy analysis on this compound to investigate its reactivity.

Solvation Effects on Molecular Conformation and Reactivity.

Specific research on the effects of solvation on the molecular conformation and reactivity of this compound is not present in the available scientific literature.

Spectroscopic Characterization and Photophysical Studies of 1 4 Difluoromethyl Phenyl Naphthalene Analogues

Absorption Spectroscopy (UV-Vis) Investigations

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For aromatic compounds like 1-phenylnaphthalene (B165152) analogues, the absorption spectrum is dominated by transitions involving π-electrons.

The primary chromophore in 1-phenylnaphthalene analogues is the naphthalene (B1677914) ring system. In solution, the electronic absorption spectra of these compounds typically exhibit multiple bands in the UV region, which are assigned to π→π* transitions. libretexts.orgscholarsresearchlibrary.com The absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals.

For the parent naphthalene molecule, distinct absorption bands correspond to transitions to different excited singlet states (S₁, S₂, etc.). nih.gov When a phenyl group is attached at the 1-position, it extends the conjugated π-system, which generally leads to a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene. nih.gov This is because the conjugation lowers the energy gap between the HOMO and LUMO. The absorption spectra of 1-phenylnaphthalene and its derivatives often retain the vibronic fine structure characteristic of the naphthalene moiety, although the bands may be broader and less resolved. mdpi.comresearchgate.net

The electronic transitions in these systems can be complex, often involving a combination of locally excited (LE) states, primarily localized on the naphthalene or phenyl unit, and intramolecular charge-transfer (ICT) states, where electron density is transferred between the two aromatic rings. researchgate.net

Substituents on the phenyl or naphthalene rings can significantly perturb the electronic energy levels and, therefore, the absorption maxima (λmax). nih.govresearchgate.net The nature and position of the substituent determine the magnitude and direction of the spectral shift.

The difluoromethyl (-CHF₂) group at the para-position of the phenyl ring in 1-(4-(difluoromethyl)phenyl)naphthalene is considered to be moderately electron-withdrawing. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can both cause bathochromic shifts in the absorption spectra of aromatic compounds. mdpi.comnih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) increase the electron density of the π-system, raising the energy of the HOMO more than the LUMO. This reduces the HOMO-LUMO gap and results in a bathochromic shift.

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or difluoromethyl (-CHF₂) lower the energy of the LUMO more significantly than the HOMO. This also reduces the HOMO-LUMO energy gap, leading to a red-shift in the absorption spectrum. mdpi.com

Studies on various substituted 1-phenylnaphthalene analogues have demonstrated these effects. For instance, the introduction of silyl (B83357) groups, which can have complex electronic effects, causes shifts of the absorption maxima to longer wavelengths. mdpi.comresearchgate.net Similarly, methoxy and cyano groups on the naphthalene ring also promote bathochromic shifts. mdpi.comresearchgate.net Therefore, the -CHF₂ group in this compound is expected to induce a bathochromic shift in its absorption spectrum relative to the unsubstituted 1-phenylnaphthalene.

| Compound | Substituent(s) | λmax (nm) | Reference |

|---|---|---|---|

| Naphthalene | - | 311 | mdpi.comresearchgate.net |

| 1-(Trimethylsilyl)naphthalene | 1-Si(CH₃)₃ | 319 | mdpi.comresearchgate.net |

| 1,4-Bis(trimethylsilyl)naphthalene | 1,4-[Si(CH₃)₃]₂ | 326 | mdpi.comresearchgate.net |

| 1-Methoxy-4-(trimethylsilyl)naphthalene | 1-OCH₃, 4-Si(CH₃)₃ | 330 | mdpi.com |

| 5-Cyano-1-(trimethylsilyl)naphthalene | 5-CN, 1-Si(CH₃)₃ | 329 | mdpi.com |

Fluorescence Spectroscopy and Excited State Dynamics

Fluorescence spectroscopy provides insights into the properties of the first excited singlet state (S₁), including its energy, lifetime, and decay pathways.

Upon excitation, molecules like 1-phenylnaphthalene analogues relax to the lowest vibrational level of the S₁ state and can then return to the ground state by emitting a photon. This emission is known as fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and occurs at longer wavelengths (lower energy) due to energy loss through vibrational relaxation in the excited state (Stokes shift).

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. nist.gov A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon. Substituents can have a dramatic effect on both the emission wavelength and the quantum yield.

For naphthalene derivatives, the introduction of substituents generally increases the fluorescence quantum yield compared to the parent naphthalene (Φf ≈ 0.23). mdpi.com For example, 1-(trimethylsilyl)naphthalene and 1,4-bis(trimethylsilyl)naphthalene have quantum yields of 0.30 and 0.33, respectively. mdpi.com This enhancement is often attributed to changes in the rates of radiative versus non-radiative decay pathways. Highly fluorescent distyrylnaphthalene derivatives have also been developed for various applications, underscoring the tunability of emission properties in this class of compounds. nih.gov The electron-withdrawing -CHF₂ group in this compound is expected to influence the charge distribution in the excited state, which will in turn affect its emission wavelength and quantum yield, likely leading to solvatochromic effects (solvent-dependent spectral shifts). researchgate.net

| Compound | Emission λmax (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Reference |

|---|---|---|---|---|

| Naphthalene | 322 | 0.23 | 96 | mdpi.comresearchgate.net |

| 1-(Trimethylsilyl)naphthalene | 331 | 0.30 | 67 | mdpi.comresearchgate.net |

| 1,4-Bis(trimethylsilyl)naphthalene | 340 | 0.33 | 42 | mdpi.comresearchgate.net |

| 1-Methoxy-4-(trimethylsilyl)naphthalene | 342 | 0.65 | 14 | mdpi.com |

| 5-Cyano-1-(trimethylsilyl)naphthalene | 360 | 0.66 | 18 | mdpi.com |

The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and is sensitive to its molecular environment and excited-state processes. The lifetime is inversely proportional to the sum of the rate constants for radiative (kr, fluorescence) and non-radiative (knr) decay.

τf = 1 / (kr + knr)

Measurements of fluorescence decay kinetics provide direct information about the excited state. For many simple aromatic molecules in solution, the fluorescence decay is a single exponential process. dtic.mil However, in systems with complex excited-state dynamics, such as those involving exciplexes or charge-transfer states, multi-exponential decay kinetics may be observed.

For alkylnaphthalenes, the fluorescence lifetime of 1-substituted derivatives is often similar to that of naphthalene itself, while 2-substituted analogues tend to have longer lifetimes. oup.com However, other substituents can significantly alter the lifetime. Silyl-substituted naphthalenes, for instance, generally exhibit shorter fluorescence lifetimes than naphthalene, which, combined with their higher quantum yields, indicates a significant increase in the radiative decay rate (kr). mdpi.comresearchgate.net Naphthalene diimides, which are strong electron acceptors, show very short fluorescence lifetimes (5-18 ps) due to rapid intersystem crossing from the excited singlet state. photobiology.com

In donor-acceptor (D-A) substituted π-conjugated systems, photoexcitation can lead to the formation of an intramolecular charge-transfer (ICT) excited state. researchgate.netrsc.org This ICT state is characterized by a significant separation of charge, with the donor moiety becoming positively charged and the acceptor moiety becoming negatively charged. The this compound system can be viewed as a D-A molecule, with the naphthalene ring acting as the electron donor and the difluoromethyl-substituted phenyl ring acting as the acceptor.

The formation of an ICT state often gives rise to distinct photophysical properties:

Dual Fluorescence: In some cases, emission can be observed from both the initial locally excited (LE) state and the relaxed ICT state, resulting in two distinct fluorescence bands. The relative intensity of these bands is often highly dependent on solvent polarity.

Large Stokes Shifts: ICT states are typically highly polar and are strongly stabilized by polar solvents. This stabilization lowers the energy of the excited state, resulting in a pronounced red-shift of the fluorescence emission in polar solvents (positive solvatochromism) and a large Stokes shift. researchgate.netresearchgate.net

Solvent-Dependent Quantum Yields and Lifetimes: The energy gap between the LE and ICT states can be modulated by the solvent. In polar solvents that stabilize the ICT state, non-radiative decay pathways can become more efficient, leading to a decrease in the fluorescence quantum yield and lifetime. researchgate.net

Naphthalene diimides are well-studied acceptor systems that readily form charge-transfer complexes and exhibit complex excited-state dynamics, including the population of long-lived triplet charge-separated states. researchgate.netnih.gov While dual fluorescence is a specific phenomenon, the underlying principle of charge-transfer state formation is a key aspect of the photophysics of many donor-acceptor substituted naphthalenes. rsc.orgacs.org

Circular Dichroism (CD) Spectroscopy for Chiral Analogues.nih.gov

Axial chirality is a key feature of certain 1-arylnaphthalene derivatives, arising from hindered rotation around the single bond connecting the naphthalene and phenyl rings. This atropisomerism results in stable, non-superimposable mirror-image enantiomers that can be distinguished using circular dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing valuable information about the three-dimensional structure of chiral molecules.

The synthesis of axially chiral 1,8-diarylnaphthalenes has been a subject of significant research interest. researchgate.net These compounds serve as excellent models for understanding the chiroptical properties of 1-arylnaphthalene systems. The CD spectra of such chiral analogues are characterized by distinct Cotton effects, which are positive or negative peaks corresponding to the electronic transitions of the chromophores. The sign and intensity of these Cotton effects are directly related to the absolute configuration (i.e., the spatial arrangement of the aryl groups) of the molecule.

For instance, in a study of axially chiral 1,8-diarylnaphthalenes, the separated enantiomers displayed mirror-image CD spectra, confirming their enantiomeric relationship. researchgate.net The observed CD signals are a consequence of the helical arrangement of the aromatic rings, which creates a chiral electronic system. The specific wavelengths and intensities of the CD bands are influenced by the nature of the substituents on the aromatic rings and their spatial orientation.

Table 1: Representative Chiroptical Data for Axially Chiral 1-Arylnaphthalene Analogues

| Compound/Analogue | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Reference |

| Axially Chiral 1,8-Diarylnaphthalene | 254 | +8.5 x 10⁴ | researchgate.net |

| 280 | -6.2 x 10⁴ | researchgate.net | |

| Chiral Naphthalene Diimide | 362 | Negative Cotton Effect | nih.gov |

| 382 | Negative Cotton Effect | nih.gov |

Note: The data presented are for analogous compounds and are intended to be illustrative of the typical chiroptical properties of this class of molecules.

Advanced Spectroscopic Probes for Molecular Environment.nih.gov

1-Arylnaphthalene derivatives, including analogues of this compound, can serve as advanced spectroscopic probes for investigating their molecular environment. Their photophysical properties, such as absorption and fluorescence spectra, quantum yields, and fluorescence lifetimes, are often sensitive to the polarity and viscosity of the surrounding medium. This sensitivity makes them valuable tools in various scientific fields, including materials science and biology.

The phenomenon of solvatochromism, where the color (and hence the absorption and emission wavelengths) of a substance changes with the polarity of the solvent, is a key characteristic of many 1-arylnaphthalene analogues. This effect arises from changes in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. The magnitude of this shift can be correlated with solvent polarity parameters, allowing the molecule to act as a fluorescent probe for its local environment.

Furthermore, some 1-arylnaphthalene derivatives exhibit viscosity-sensitive fluorescence. These "fluorescent molecular rotors" have a rotatable single bond between the naphthalene and phenyl rings. In low-viscosity environments, non-radiative decay processes, facilitated by the rotation around this bond, are efficient, leading to low fluorescence quantum yields. However, in more viscous media, this intramolecular rotation is hindered, which suppresses the non-radiative decay pathways and results in a significant increase in fluorescence intensity. This property allows these compounds to be used as sensors for local viscosity.

The photophysical properties of a series of cyclopenta[b]naphthalene solvatochromic fluorophores, which are structurally related to 1-arylnaphthalenes, have been studied in various solvents. These studies demonstrate the significant impact of the molecular environment on their fluorescence characteristics.

Table 2: Photophysical Properties of a Naphthalene-Containing Solvatochromic Fluorophore in Different Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (%) |

| Cyclohexane | 350 | 420 | 70 | 85 |

| Toluene | 360 | 445 | 85 | 70 |

| Dichloromethane | 375 | 470 | 95 | 99 |

| Acetonitrile | 370 | 510 | 140 | 50 |

| Ethanol | 365 | 530 | 165 | 30 |

Data adapted from a study on analogous naphthalene-containing solvatochromic fluorophores and is representative of the expected behavior.

The difluoromethyl group in this compound is expected to influence its solvatochromic and viscosity-sensing properties due to its electronic effects and potential for specific interactions with the solvent molecules. Detailed photophysical studies of this specific compound and its close analogues would provide further insights into its potential as an advanced spectroscopic probe.

Intermolecular Interactions and Crystallographic Analyses of 1 4 Difluoromethyl Phenyl Naphthalene Derivatives

Characterization of Hydrogen Bonding Involving the Difluoromethyl Group

The highly polarized C-H bond in the difluoromethyl group, a result of the strong electron-withdrawing nature of the two fluorine atoms, allows it to function as an unconventional hydrogen bond donor. beilstein-journals.orgnih.gov This capability is a key factor in its use as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups. beilstein-journals.orgresearchgate.net

The difluoromethyl group is increasingly recognized as a "lipophilic hydrogen bond donor". researchgate.netsemanticscholar.orgacs.orgnih.govjst.go.jpalfa-chemistry.comh1.co This term captures its dual nature: while it can engage in hydrogen bonding, it simultaneously increases the lipophilicity of a molecule compared to polar groups like -OH. acs.orgresearchgate.net This characteristic is advantageous in drug design, where modulating a molecule's passage through lipid membranes is often necessary. alfa-chemistry.comh1.co

Studies on various aromatic compounds, such as difluoromethyl anisoles and thioanisoles, have shown that the CF2H group acts as a hydrogen bond donor on a scale comparable to thiophenol, aniline, and amine groups, though it is a weaker donor than a hydroxyl group. researchgate.netsemanticscholar.orgacs.orgnih.govh1.co The lipophilicity-enhancing effect is not always straightforward; the change in lipophilicity upon substituting a methyl group with a difluoromethyl group can range from a slight decrease to a moderate increase, depending on the molecular context. semanticscholar.orgacs.orgnih.gov

The CF2H group can participate in both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. nih.govnih.gov

Intermolecular Hydrogen Bonds: In the solid state, the CF2H group can form C-H···A hydrogen bonds, where 'A' is a hydrogen bond acceptor, typically an electronegative atom like oxygen, nitrogen, or even a fluorine atom from an adjacent molecule (C-H···F). beilstein-journals.orgresearchgate.net These interactions are crucial in directing the crystal packing of molecules. Quantum mechanical calculations have estimated the binding energy of C-H···O interactions involving the CF2H group to be between 1.0 and 5.5 kcal/mol, which is significant for a C-H donor. beilstein-journals.org

Intramolecular Hydrogen Bonds: The formation of an intramolecular hydrogen bond (IMHB), for instance between the CF2H group and a nearby acceptor atom within the same molecule (e.g., C-H···O), can have a profound effect on the molecule's preferred conformation. nih.govresearchgate.net Such an interaction can lock the molecule into a specific three-dimensional shape, which can in turn influence its biological activity and physical properties. nih.gov However, in protic solvents, there can be a competition where the IMHB breaks in favor of forming two separate intermolecular hydrogen bonds with solvent molecules. nih.gov

The ability of the CF2H group to act as a hydrogen bond donor can be quantified using various methods. A widely accepted approach is the determination of the hydrogen bond acidity parameter, A, using ¹H NMR spectroscopy. beilstein-journals.orgnih.govsemanticscholar.orgacs.org This method measures the difference in the chemical shift of the CF2H proton in a hydrogen-bond-accepting solvent (like DMSO-d₆) versus a non-accepting solvent (like CDCl₃). beilstein-journals.org A larger shift difference indicates a stronger hydrogen bond donation capability.

Studies have consistently shown that compounds with a CF2H group are significantly better hydrogen bond donors than their methyl (CH₃) analogues. researchgate.net For a series of difluoromethylated anisoles and thioanisoles, the hydrogen bond acidity parameter A was found to be in the range of 0.085 to 0.126. researchgate.netsemanticscholar.orgacs.orgnih.govh1.co This places the hydrogen bond acidity of ArOCF₂H and ArSCF₂H at a level similar to that of thiophenol (A = 0.12) and aniline (A = 0.07). researchgate.net

| Compound Class | Acidity Parameter (A) | Comparison Donor (A value) |

| Difluoromethyl Anisoles | 0.094–0.126 | Thiophenol (0.12) |

| Difluoromethyl Thioanisoles | 0.085–0.116 | Aniline (0.07) |

| Methyl Analogues | < 0.01 | Methane (~0.00) |

Aromatic Interactions: π-Stacking and C-H···π Interactions

Given its structure, featuring both a naphthalene (B1677914) and a phenyl ring system, 1-(4-(difluoromethyl)phenyl)naphthalene is expected to exhibit significant aromatic interactions in the solid state. These interactions, including π-stacking and C-H···π interactions, are critical in determining the packing of aromatic molecules in crystals. nih.govresearchgate.net

π-Stacking: This non-covalent interaction occurs between the faces of aromatic rings. nih.gov In the case of this compound, this could involve stacking between the naphthalene rings of two molecules, the phenyl rings of two molecules, or between the phenyl ring of one molecule and the naphthalene ring of another. These interactions are primarily driven by a balance of electrostatic and dispersion forces. nih.gov The most stable arrangement is typically a parallel-displaced or T-shaped orientation rather than a direct face-to-face stacking, to minimize electrostatic repulsion. usu.edu The stabilization energy from π-stacking can be substantial, on the order of a strong hydrogen bond. nih.gov

Analysis of Halogen-Halogen and Other Non-Covalent Interactions

Beyond the interactions discussed above, the presence of fluorine atoms introduces the possibility of other non-covalent forces.

C-H···F Interactions: As noted previously, the polarized C-H of the difluoromethyl group can act as a hydrogen bond donor. Conversely, the fluorine atoms themselves can act as weak hydrogen bond acceptors. Therefore, intermolecular C-H···F bonds, where an aromatic C-H from a neighboring molecule interacts with a fluorine atom of the CF2H group, are expected to contribute to the crystal packing. researchgate.net The electrostatic contribution to these contacts is considered a dominant factor in their structure-directing role. researchgate.net

Halogen-Halogen Interactions: Direct interactions between fluorine atoms on adjacent molecules (F···F contacts) are also possible. These are generally considered to be weak, closed-shell interactions. acs.org While some studies suggest that halogen-halogen interactions can be attractive and directional (a phenomenon known as halogen bonding), this is more pronounced for heavier halogens like chlorine, bromine, and iodine. nih.govresearchgate.net For fluorine, these contacts are often viewed as being governed by a subtle balance of electrostatic and dispersion forces rather than true halogen bonding. acs.org

Crystallographic Studies for Solid-State Structure and Interactions

While a specific, publicly indexed crystal structure for this compound was not identified in the surveyed literature, its solid-state behavior can be predicted based on crystallographic analyses of closely related compounds and foundational principles of supramolecular chemistry. The definitive determination of such structures relies on techniques like single-crystal X-ray diffraction. nih.govnih.gov The Cambridge Structural Database (CSD) serves as the primary repository for such experimental data. cam.ac.ukcam.ac.uk

Crystallographic studies of related fluorinated polycyclic aromatic hydrocarbons, such as 1,4-difluorobenzo[c]phenanthrene, reveal that the introduction of fluorine atoms can increase molecular distortion. nih.gov Analysis of phenylnaphthalene derivatives shows that molecules in the solid state arrange themselves to maximize stabilizing interactions, such as π-stacking and hydrogen bonding. mdpi.comsfu.ca

For this compound, it is anticipated that the solid-state structure would be a complex interplay of the forces described:

Primary Organization: Dominated by π-stacking and/or C-H···π interactions between the extensive naphthalene and phenyl ring systems.

Directional Influence: Modulated by the directional C-H···F hydrogen bonds involving the difluoromethyl group.

Packing Efficiency: Fine-tuned by weaker, less directional forces, including van der Waals forces and potential F···F contacts.

Future Research Trajectories and Innovations in 1 4 Difluoromethyl Phenyl Naphthalene Chemistry

Design and Synthesis of Next-Generation Difluoromethylation Reagents

The introduction of the difluoromethyl (CF2H) group is a critical step in the synthesis of 1-(4-(Difluoromethyl)phenyl)naphthalene and related compounds. While existing reagents have enabled access to such molecules, the development of next-generation difluoromethylation reagents is a primary focus of future research. rsc.orgrsc.org The goal is to create reagents that are not only more efficient and scalable but also milder and more chemoselective. nih.govresearchgate.net

Recent progress has seen the emergence of novel reagents like zinc difluoromethanesulfinate (DFMS), which allows for the direct difluoromethylation of organic substrates via a radical process under mild, operationally simple conditions. nih.govresearchgate.net Future innovations may include the development of air- and moisture-stable solid reagents, reducing the need for stringent anhydrous reaction conditions. Furthermore, research is directed towards designing reagents that can be activated under visible-light photoredox catalysis, offering a more sustainable and environmentally friendly approach to difluoromethylation. rsc.orgacs.org The design of "late-stage" difluoromethylation reagents, capable of introducing the CF2H group into complex molecular architectures, is also a significant area of interest, which could simplify the synthesis of advanced derivatives of this compound. rsc.orgrsc.org

| Reagent Type | Examples | Key Advantages | Future Research Direction |

| Radical Precursors | Zn(SO2CF2H)2 (DFMS) | Mild, scalable, chemoselective | Development of more stable and user-friendly radical initiators. |

| Nucleophilic Reagents | Me3SiCF2H, (DMPU)2Zn(CF2H)2 | Good for specific C-C bond formations | Enhancing reactivity and broadening substrate scope. |

| Electrophilic Reagents | S-(difluoromethyl)diarylsulfonium salts | Effective for electron-rich substrates | Improving stability and reducing side reactions. |

| Photoredox-Active Reagents | Difluoromethyl heteroaryl-sulfones | Utilizes sustainable visible light energy | Designing reagents with higher quantum yields and broader applicability. mdpi.com |

Development of Highly Stereoselective Synthetic Pathways

The synthesis of biaryl compounds like this compound can lead to atropisomers, which are stereoisomers arising from restricted rotation around a single bond. The development of highly stereoselective synthetic pathways to control this axial chirality is a significant future research direction. acs.orgbohrium.com This is particularly important for applications in medicinal chemistry and materials science, where a single atropisomer may exhibit the desired activity or property.

Future research will likely focus on the design and application of novel chiral catalysts and ligands for asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling, to produce enantiomerically enriched this compound. acs.orgresearchgate.net Advances in organocatalysis and biocatalysis are also expected to provide new avenues for stereoselective synthesis. nih.gov For instance, the use of chiral phase-transfer catalysts or enzymatic resolutions could offer efficient methods for obtaining single enantiomers of this compound. acs.org The development of dynamic kinetic resolution processes, where a racemic mixture is converted into a single enantiomer, represents another promising strategy. nih.gov

Exploration of Advanced Catalytic Systems for Enhanced Efficiency and Sustainability

The synthesis of this compound typically relies on transition-metal-catalyzed cross-coupling reactions. wwjmrd.com Future research will focus on developing advanced catalytic systems that offer higher efficiency, broader substrate scope, and improved sustainability. nih.govacs.org A key trend is the move towards using more earth-abundant and less toxic metals as catalysts, such as iron, copper, and nickel, as alternatives to precious metals like palladium. researchgate.net

Furthermore, the development of catalysts that can operate under milder reaction conditions, in greener solvents like water, and with lower catalyst loadings will be crucial for making the synthesis of this compound more environmentally benign and cost-effective. rsc.orgresearchgate.net The exploration of photoredox catalysis, which utilizes visible light as a renewable energy source to drive chemical reactions, is also a rapidly growing area that holds significant promise for the sustainable synthesis of this compound and its derivatives. rsc.orgnih.govresearchgate.net Additionally, research into transition-metal-free cross-coupling reactions, utilizing mediators like sulfur(IV) compounds, could provide entirely new and sustainable synthetic routes. soton.ac.ukacs.org

| Catalytic System | Key Features | Advantages | Future Research Focus |

| Earth-Abundant Metal Catalysts (Fe, Ni, Cu) | Lower cost, reduced toxicity | Increased sustainability | Improving catalyst stability and activity. researchgate.net |

| Photoredox Catalysis | Uses visible light as an energy source | Green and sustainable | Development of novel photocatalysts and expansion of reaction scope. rsc.orgnih.gov |

| Low-Loading Palladium Catalysts | High efficiency at very low concentrations | Cost-effective and reduced metal waste | Design of highly active ligands to stabilize and activate the catalyst. rsc.org |

| Transition-Metal-Free Systems | Avoids the use of heavy metals | Environmentally friendly | Exploration of new reaction mechanisms and mediators. soton.ac.uk |

Integration of this compound into Functional Materials Architectures

The unique electronic properties imparted by the difluoromethyl group make this compound an attractive building block for novel functional materials. Future research will likely explore the integration of this compound into various material architectures, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the CF2H group can be exploited to tune the HOMO and LUMO energy levels of organic semiconductors, potentially leading to improved device performance.

Research will focus on the design and synthesis of polymers and dendrimers incorporating the this compound moiety to investigate their charge transport properties and photophysical characteristics. The introduction of this building block could enhance the stability and efficiency of organic electronic devices. Furthermore, the potential for this compound to form liquid crystalline phases or self-assemble into ordered nanostructures will be an area of active investigation for applications in sensors and molecular electronics.

Sophisticated Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is becoming an increasingly powerful tool for understanding reaction mechanisms and predicting the properties of new molecules. nih.gov Future research on this compound will undoubtedly leverage sophisticated computational modeling to gain a deeper mechanistic understanding of its synthesis and behavior. mdpi.com Density Functional Theory (DFT) calculations, for example, can be used to elucidate the transition states and reaction pathways of difluoromethylation and cross-coupling reactions, aiding in the design of more efficient catalysts and reaction conditions. nih.gov

Moreover, computational modeling can predict the electronic and photophysical properties of materials incorporating the this compound unit, guiding the design of new functional materials with tailored characteristics. Molecular dynamics simulations can provide insights into the conformational preferences and intermolecular interactions of this compound, which is crucial for understanding its behavior in condensed phases and its potential for self-assembly.

Multi-Component and Cascade Reactions for Increased Molecular Complexity

To access a wider range of structurally diverse derivatives of this compound in a more efficient manner, future research will likely focus on the development of multi-component and cascade reactions. rsc.orgrsc.org Multi-component reactions (MCRs) allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, which is highly desirable in terms of atom economy and step efficiency. rsc.org

The design of novel MCRs that incorporate a difluoromethylated building block could provide rapid access to a library of this compound derivatives with diverse functionalities. researchgate.net Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also offer a powerful strategy for building molecular complexity. researchgate.net Future research may explore the development of cascade reactions initiated by the introduction of the difluoromethyl group or by a cross-coupling event, leading to the formation of complex polycyclic aromatic systems based on the 1-phenylnaphthalene (B165152) scaffold.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or GC-MS.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

How is this compound characterized to confirm structural integrity and purity?

Methodological Answer:

Q. Quality Control :

- Purity ≥95% by HPLC (C18 column, acetonitrile/water mobile phase).

- Melting point consistency (±2°C) .

What standardized protocols exist for assessing acute toxicity in mammalian models?

Methodological Answer:

- OECD Guidelines :

- Acute Oral Toxicity (Test 423) : Administer graded doses (5–2000 mg/kg) to rodents; monitor mortality, organ weight changes, and histopathology over 14 days .

- Inhalation Studies (Test 436) : Use aerosolized compound (0.1–5 mg/L) in exposure chambers; assess respiratory distress and lung inflammation .

- Endpoint Analysis :

Advanced Research Questions

How do electronic effects of the difluoromethyl group influence aromatic substitution reactivity in mechanistic studies?

Methodological Answer:

- Computational Modeling :

- Experimental Validation :

Key Finding :

The -CF₂H group acts as a strong electron-withdrawing moiety, directing substitution to the naphthalene’s β-position .

How can researchers resolve contradictions in reported toxicological data (e.g., hepatic vs. renal toxicity)?

Methodological Answer:

- Systematic Review Framework :

- Risk of Bias Assessment : Use tools like Table C-6/C-7 () to score study quality (e.g., randomization, blinding).

- Confidence Rating : Categorize evidence as High/Moderate/Low based on reproducibility and dose-response consistency .

- Meta-Analysis : Pool data from high-confidence studies; apply statistical models (e.g., random-effects) to identify outliers .

Case Study :

Discrepancies in hepatic toxicity may arise from species-specific CYP450 metabolism rates. Validate via in vitro microsomal assays (human vs. rodent) .

What advanced techniques quantify environmental persistence and bioaccumulation potential?

Methodological Answer:

- Fugacity Modeling :

- Bioconcentration Factor (BCF) :

- Expose aquatic organisms (e.g., Daphnia magna) to ¹⁴C-labeled compound; measure tissue accumulation via scintillation counting .

Regulatory Relevance :

Compare results against EPA’s EPI Suite™ predictions to flag bioaccumulative risks .

How can structure-activity relationships (SAR) guide the design of less toxic analogs?

Methodological Answer:

- SAR Workflow :

- Pharmacophore Mapping : Identify toxicophores (e.g., difluoromethyl group’s metabolic liability).

- Analog Synthesis : Replace -CF₂H with -CHF₂ or -CF₃; assess toxicity in vitro (e.g., Ames test).

- QSAR Modeling : Train models on datasets (e.g., Tox21) to predict LD₅₀ and IC₅₀ .

Example :

Trifluoromethyl analogs may reduce hepatic toxicity by altering metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.